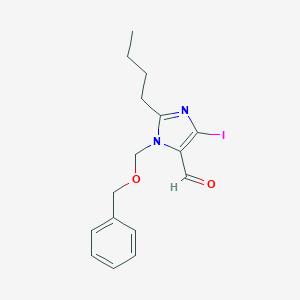
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring This particular compound is characterized by the presence of a butyl group, an iodine atom, a phenylmethoxymethyl group, and a carbaldehyde group attached to the imidazole ring
準備方法
The synthesis of 2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde involves several steps, typically starting with the preparation of the imidazole ring. One common method involves the condensation of glyoxal with ammonia and an aldehyde to form the imidazole core. The introduction of the butyl group can be achieved through alkylation reactions, while the iodine atom can be introduced via halogenation reactions. The phenylmethoxymethyl group is typically added through etherification reactions, and the carbaldehyde group is introduced via formylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
化学反応の分析
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
科学的研究の応用
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde depends on its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenylmethoxymethyl group may enhance the compound’s binding affinity to certain targets, while the iodine atom can participate in halogen bonding interactions. The carbaldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts.
類似化合物との比較
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde can be compared with other imidazole derivatives, such as:
2-Butyl-4-chloro-5-iodoimidazole: Similar in structure but lacks the phenylmethoxymethyl group, which may affect its binding properties and reactivity.
2-Butyl-5-iodo-3-methylimidazole: Lacks the phenylmethoxymethyl and carbaldehyde groups, which may result in different chemical and biological properties.
2-Butyl-5-iodo-3-(methoxymethyl)imidazole: Similar but has a methoxymethyl group instead of a phenylmethoxymethyl group, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
生物活性
2-Butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde, with CAS number 154371-51-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula of this compound is C16H19IN2O2, with a molecular weight of approximately 398.239 g/mol. The compound features an imidazole ring, which is known for its role in various biological activities, particularly in enzyme inhibition.
The biological activity of this compound is primarily linked to its interaction with specific enzymes. Notably, imidazole derivatives have been studied for their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in immune regulation and tumor progression.
- Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :
- IDO is crucial in the metabolism of tryptophan and immune suppression. Compounds that inhibit IDO can potentially enhance anti-tumor immunity.
- Structure-based drug design studies have shown that modifications on the imidazole ring can significantly increase the potency of IDO inhibitors, suggesting that this compound may exhibit similar properties .
Case Studies
- Cancer Treatment :
- Viral Infections :
Data Table: Biological Activity Summary
特性
IUPAC Name |
2-butyl-5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2O2/c1-2-3-9-15-18-16(17)14(10-20)19(15)12-21-11-13-7-5-4-6-8-13/h4-8,10H,2-3,9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFUWHBQVJSMDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1COCC2=CC=CC=C2)C=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437354 |
Source


|
| Record name | CTK4C8237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154371-51-4 |
Source


|
| Record name | CTK4C8237 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














